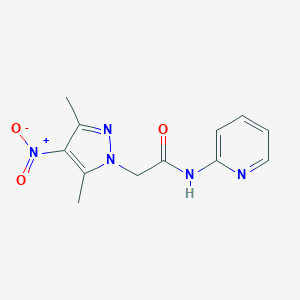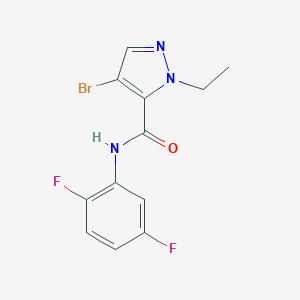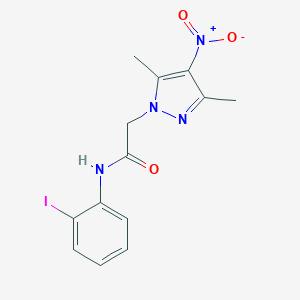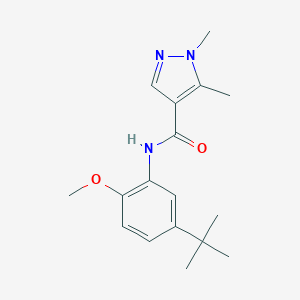
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(2-PYRIDYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with nitro and methyl groups, and an acetamide group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(2-PYRIDYL)ACETAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Potassium carbonate, various nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(3,5-Dimethyl-4-amino-1H-pyrazol-1-yl)-N-2-pyridinylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid and 2-aminopyridine.
Scientific Research Applications
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide has several applications in scientific research:
Medicinal Chemistry: This compound is used as a scaffold for the development of new drugs with potential anti-inflammatory, analgesic, and antipyretic activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(2-PYRIDYL)ACETAMIDE involves its interaction with specific molecular targets in the body. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and receptors. The pyrazole ring can bind to specific sites on enzymes, inhibiting their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzo[d]thiazole .
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .
- Hydrazine-coupled pyrazole derivatives .
Uniqueness
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both nitro and pyridine groups. This unique structure allows it to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry and biological research .
Properties
Molecular Formula |
C12H13N5O3 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C12H13N5O3/c1-8-12(17(19)20)9(2)16(15-8)7-11(18)14-10-5-3-4-6-13-10/h3-6H,7H2,1-2H3,(H,13,14,18) |
InChI Key |
WBUNGEZQEMCHJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=N2)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=N2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)

![N-[4-(aminosulfonyl)phenyl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![ethyl 4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B213578.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-[(4-FLUOROPHENYL)METHYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B213583.png)
![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)
